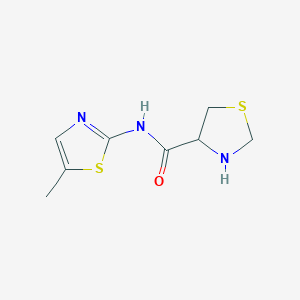
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide
概要
説明
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide is a heterocyclic compound that features both thiazole and thiazolidine rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry.
作用機序
Target of Action
The primary targets of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide are enzymes such as acetylcholinesterase , butyrylcholinesterase , α-glucosidase , and urease . These enzymes play crucial roles in various biochemical processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses, while α-glucosidase is a key enzyme in carbohydrate digestion.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity . This interaction results in changes to the normal functioning of these enzymes, which can lead to alterations in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. Similarly, the inhibition of α-glucosidase can disrupt carbohydrate digestion, affecting glucose metabolism .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific enzyme being inhibited. For instance, inhibiting acetylcholinesterase can lead to an overstimulation of cholinergic neurons, while inhibiting α-glucosidase can lead to a reduction in postprandial hyperglycemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with thiazolidine-4-carboxylic acid under specific conditions. One common method includes:
Reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide: in an aqueous medium to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide.
Coupling the resulting intermediate with thiazolidine-4-carboxylic acid: under basic conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of continuous flow reactors: to ensure consistent production and scalability.
Purification techniques: such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
類似化合物との比較
Similar Compounds
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides .
- 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide .
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide stands out due to its dual thiazole and thiazolidine rings, which confer unique biological activities and chemical reactivity. This dual-ring structure is less common in similar compounds, making it a valuable molecule for further research and development .
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c1-5-2-9-8(14-5)11-7(12)6-3-13-4-10-6/h2,6,10H,3-4H2,1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIIPFMJIYPTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CSCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















